Cas no 4558-63-8 (2-methylpropanecarbonyl isocyanate)

2-methylpropanecarbonyl isocyanate 化学的及び物理的性質
名前と識別子
-
- Propanoyl isocyanate, 2-methyl-
- 2-methylpropanecarbonyl isocyanate
- SCHEMBL9157520
- 4558-63-8
- AKOS022299842
- EN300-114979
- NUJABUJBVBBCTR-UHFFFAOYSA-N
- isobutyryl isocyanate
-
- インチ: InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3
- InChIKey: NUJABUJBVBBCTR-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)N=C=O
計算された属性
- 精确分子量: 113.04771
- 同位素质量: 113.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 2
じっけんとくせい
- PSA: 46.5
2-methylpropanecarbonyl isocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114979-0.5g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 0.5g |
$601.0 | 2023-10-25 | |
1PlusChem | 1P01A2AN-50mg |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 50mg |
$275.00 | 2024-05-02 | |
1PlusChem | 1P01A2AN-100mg |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 100mg |
$382.00 | 2024-05-02 | |
1PlusChem | 1P01A2AN-10g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 10g |
$4160.00 | 2024-05-02 | |
Enamine | EN300-114979-0.05g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 0.05g |
$179.0 | 2023-10-25 | |
Enamine | EN300-114979-1.0g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 1g |
$770.0 | 2023-05-26 | |
Enamine | EN300-114979-0.1g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 0.1g |
$268.0 | 2023-10-25 | |
Enamine | EN300-114979-2.5g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 2.5g |
$1509.0 | 2023-10-25 | |
1PlusChem | 1P01A2AN-500mg |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 500mg |
$805.00 | 2024-05-02 | |
1PlusChem | 1P01A2AN-5g |
2-methylpropanecarbonyl isocyanate |
4558-63-8 | 75% | 5g |
$2825.00 | 2024-05-02 |
2-methylpropanecarbonyl isocyanate 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-methylpropanecarbonyl isocyanateに関する追加情報
Chemical Profile of 2-methylpropanecarbonyl isocyanate (CAS No. 4558-63-8)
2-methylpropanecarbonyl isocyanate, identified by the Chemical Abstracts Service Number (CAS No.) 4558-63-8, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, also known as isobutyl carbonyl isocyanate, belongs to the class of isocyanates, which are versatile reagents in the formation of carbon-nitrogen bonds. Its molecular structure consists of an isobutyl group attached to a carbonyl group, which is further linked to an isocyanate functional group. This unique arrangement makes it a valuable building block for synthesizing more complex molecules.
The isocyanate functional group (-NCO) in 2-methylpropanecarbonyl isocyanate is highly reactive and participates in various chemical reactions, including condensation reactions with amines to form ureas and urethane derivatives. These derivatives have wide-ranging applications in polymer chemistry, where they serve as monomers or crosslinking agents. Additionally, the reactivity of the isocyanate group allows for its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, research has highlighted the role of isobutyl carbonyl isocyanate in the development of novel therapeutic agents. Its ability to undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols has been exploited in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The structural flexibility offered by the isobutyl group allows for fine-tuning of molecular properties, making it an attractive scaffold for drug discovery.
The pharmaceutical industry has shown particular interest in derivatives of 2-methylpropanecarbonyl isocyanate due to their potential as pharmacophores. Researchers have explored its incorporation into peptidomimetics and small-molecule inhibitors targeting various disease pathways. One notable area of investigation has been its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The reactivity of the carbonyl and isocyanate groups enables the formation of stable covalent bonds with biological targets, enhancing drug efficacy.
Moreover, advancements in synthetic methodologies have expanded the applications of 2-methylpropanecarbonyl isocyanate. Catalytic processes have been developed to improve the efficiency and selectivity of its reactions, reducing unwanted byproducts. These innovations have made it more feasible to incorporate this compound into large-scale syntheses, facilitating industrial production of high-value chemicals. The ability to perform regioselective modifications has also opened new avenues for designing molecules with specific biological activities.
In environmental chemistry, the behavior of isobutyl carbonyl isocyanate has been studied to understand its fate in ecosystems. While it does not pose significant environmental hazards due to its relatively short half-life under ambient conditions, its derivatives can be more persistent. Research efforts have focused on developing greener synthetic routes that minimize waste and reduce environmental impact. These efforts align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.
The analytical characterization of 2-methylpropanecarbonyl isocyanate has also seen significant advancements. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its structure and reactivity. These tools are essential for verifying synthetic pathways and ensuring product purity. Additionally, computational methods like density functional theory (DFT) have been employed to predict reaction outcomes and optimize synthetic conditions.
Industrial applications of isobutyl carbonyl isocyanate extend beyond pharmaceuticals into materials science. Its role as a precursor for polyurethane polymers has been well-documented, where it contributes to the formation of durable and lightweight materials used in automotive components, coatings, and adhesives. The versatility of this compound underscores its importance as a chemical intermediate with broad utility across multiple sectors.
Future research directions for 2-methylpropanecarbonyl isocyanate may focus on exploring novel reaction pathways that enhance its synthetic utility further. Efforts could include developing catalytic systems that enable asymmetric synthesis or enabling transformations under mild conditions that preserve functional groups sensitive to harsh reagents. Such advancements would not only improve access to complex molecules but also contribute to more sustainable chemical practices.
In summary, 2-methylpropanecarbonyl isocyanate (CAS No. 4558-63-8) represents a critical component in modern chemical synthesis with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique reactivity and structural features make it a valuable tool for researchers seeking to develop innovative solutions across multiple disciplines. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of chemical innovation.
4558-63-8 (2-methylpropanecarbonyl isocyanate) Related Products
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)




